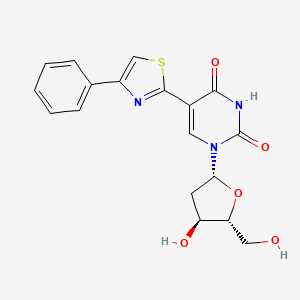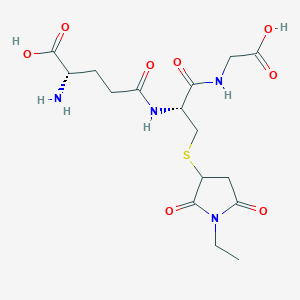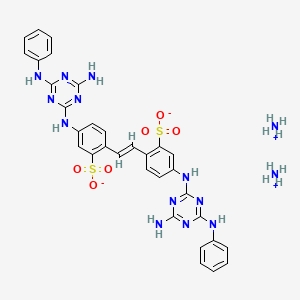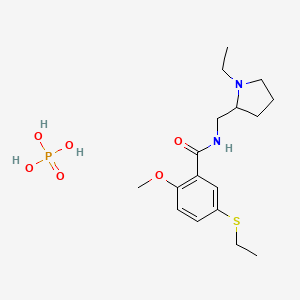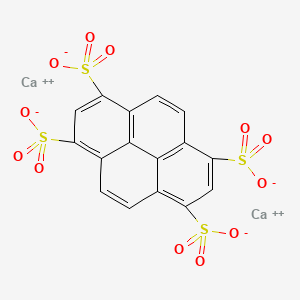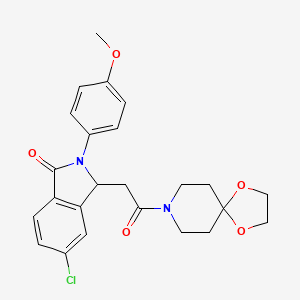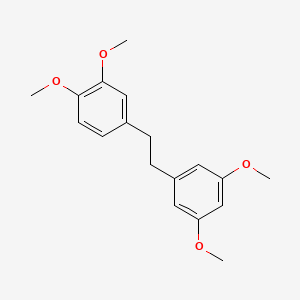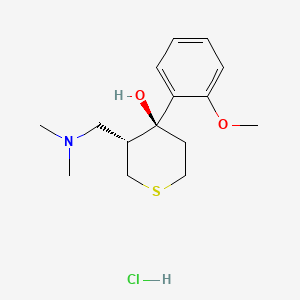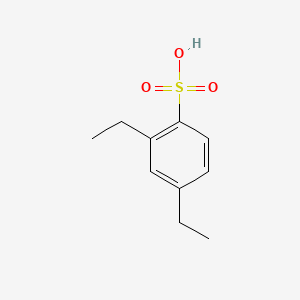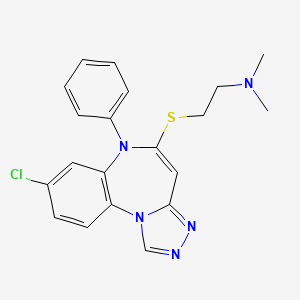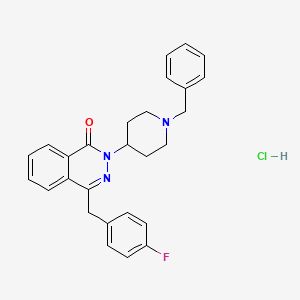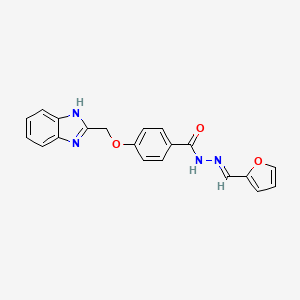
4-(1H-Benzimidazol-2-ylmethoxy)-N'-((1E)-2-furylmethylene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-2-furylmethylene)benzohydrazide is an organic compound that features a benzimidazole moiety linked to a benzohydrazide structure through a methoxy group and a furylmethylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-2-furylmethylene)benzohydrazide typically involves the following steps:
Formation of Benzimidazole Derivative: The initial step involves the reaction of o-phenylenediamine with formic acid to form benzimidazole.
Methoxylation: The benzimidazole is then reacted with methanol in the presence of a suitable catalyst to introduce the methoxy group.
Hydrazide Formation: The methoxylated benzimidazole is then reacted with hydrazine hydrate to form the benzohydrazide derivative.
Furylmethylene Introduction: Finally, the benzohydrazide derivative is reacted with furfural under acidic conditions to introduce the furylmethylene group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, would be carefully controlled to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-2-furylmethylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hydrazide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-2-furylmethylene)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Mécanisme D'action
The mechanism of action of 4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-2-furylmethylene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the furylmethylene group can enhance binding affinity and specificity. This dual interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide
- 1-[4-(1H-Benzimidazol-2-ylmethoxy)phenyl]ethanone
- 1-[4-(1H-Benzimidazol-2-ylmethoxy)phenyl]-1-butanone
Uniqueness
4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-2-furylmethylene)benzohydrazide is unique due to the presence of both the benzimidazole and furylmethylene groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
73418-63-0 |
|---|---|
Formule moléculaire |
C20H16N4O3 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
4-(1H-benzimidazol-2-ylmethoxy)-N-[(E)-furan-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C20H16N4O3/c25-20(24-21-12-16-4-3-11-26-16)14-7-9-15(10-8-14)27-13-19-22-17-5-1-2-6-18(17)23-19/h1-12H,13H2,(H,22,23)(H,24,25)/b21-12+ |
Clé InChI |
IIARSUCTPRZFNC-CIAFOILYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)C(=O)N/N=C/C4=CC=CO4 |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)C(=O)NN=CC4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


